BenchChemオンラインストアへようこそ!

Rad15 protein

sequence identity evolutionary conservation ortholog comparison

Rad15 protein (CAS 147954-41-4), also designated Rhp3, is the Schizosaccharomyces pombe ortholog of the XPD/ERCC2 DNA helicase, a core subunit of the general transcription and DNA repair factor IIH (TFIIH) complex. Encoded by the essential rad15⁺ (rhp3⁺) gene, the 772-amino-acid protein functions as an ATP-dependent 5′-3′ DNA helicase indispensable for both nucleotide excision repair (NER) of UV-induced and bulky DNA lesions and for RNA polymerase II transcription initiation.

Molecular Formula C8H8FNO2
Molecular Weight 0
CAS No. 147954-41-4
Cat. No. B1176896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRad15 protein
CAS147954-41-4
SynonymsRad15 protein
Molecular FormulaC8H8FNO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rad15 Protein (CAS 147954-41-4): S. pombe TFIIH/XPD Helicase for DNA Repair & Transcription Research


Rad15 protein (CAS 147954-41-4), also designated Rhp3, is the Schizosaccharomyces pombe ortholog of the XPD/ERCC2 DNA helicase, a core subunit of the general transcription and DNA repair factor IIH (TFIIH) complex [1]. Encoded by the essential rad15⁺ (rhp3⁺) gene, the 772-amino-acid protein functions as an ATP-dependent 5′-3′ DNA helicase indispensable for both nucleotide excision repair (NER) of UV-induced and bulky DNA lesions and for RNA polymerase II transcription initiation [2]. First cloned and characterized in 1992, Rad15 shares 65% amino acid identity with Saccharomyces cerevisiae RAD3 and 55% identity with human ERCC2/XPD, establishing it as a key evolutionarily conserved model for dissecting the dual roles of XPD-family helicases in genome maintenance and gene expression [2].

Why S. pombe Rad15 Cannot Be Replaced by S. cerevisiae RAD3 or Human XPD for Fission Yeast NER Studies


Despite high sequence homology and demonstrated functional interchangeability in cross-species complementation assays, Rad15 cannot be simply substituted by RAD3 or ERCC2 in S. pombe experimental systems due to three critical organism-specific constraints [1]. First, S. pombe uniquely possesses a second, highly efficient UV damage repair pathway (UVER, mediated by UVDE) that is entirely absent in S. cerevisiae; rad15 mutants retain considerable repair capacity through this alternative pathway, a phenotype not recapitulated by RAD3-deficient S. cerevisiae strains [2]. Second, the 35% sequence divergence between Rad15 and RAD3—and 45% divergence from human ERCC2—localizes to regions implicated in protein–protein interactions within the TFIIH complex, meaning that species-specific assembly and regulatory properties are not preserved across orthologs [1]. Third, rad15 is an essential gene in S. pombe, and gene deletion is lethal; this absolute requirement for viability in fission yeast creates experimental constraints and opportunities distinct from those in budding yeast, where RAD3 essentiality operates within a different genetic and cell-cycle context [1].

Rad15 Protein (CAS 147954-41-4): Quantitative Differentiation Evidence vs. RAD3 and ERCC2 Orthologs


Amino Acid Sequence Identity: Rad15 Diverges 35% from RAD3 and 45% from Human ERCC2/XPD

The predicted rad15 protein (772 amino acids) shares only 65% amino acid identity with S. cerevisiae RAD3 and 55% identity with human ERCC2/XPD, with divergence concentrated in regions outside the conserved helicase domains [1]. This quantitative sequence divergence differentiates Rad15 from its budding yeast and human counterparts and underpins species-specific TFIIH assembly and regulatory properties not captured by simple ortholog substitution.

sequence identity evolutionary conservation ortholog comparison protein homology

UV Sensitivity Phenotype: rad15.P Mutant Exhibits Excision-Repair-Defective UV Hypersensitivity with Sparing of Ionizing Radiation Response

The S. pombe rad15.P point mutant is highly sensitive to UV radiation but only slightly sensitive to ionizing radiation—a phenotypic signature diagnostic of a nucleotide excision repair (NER) defect [1]. This differential sensitivity pattern contrasts with mutants in other repair pathways (e.g., homologous recombination mutants such as rad22, which are sensitive to ionizing radiation) and provides a specific, experimentally tractable readout for NER function that is not confounded by broad genome instability phenotypes.

UV hypersensitivity excision repair defect radiation sensitivity mutant phenotyping

UV Lesion Repair Kinetics: rad15 Retains Considerable Repair Capacity via S. pombe-Specific Second Repair Pathway

In direct repair measurements, rad15 mutants repair both cyclobutane pyrimidine dimers (CPDs) and 6-4 photoproducts somewhat more slowly than wild-type S. pombe, but still retain considerable repair capacity—in stark contrast to S. cerevisiae rad3 mutants, which are profoundly repair-deficient [1]. This residual repair is mediated by a second, highly efficient UV damage repair pathway (UVER/UVDE) that is absent in S. cerevisiae, establishing rad15 as the sole available genetic tool for dissecting the interplay between classical NER and the alternative UVER pathway within a single organism [1].

cyclobutane pyrimidine dimers 6-4 photoproducts repair kinetics UVER pathway

Essential Gene Requirement: rad15 Deletion Is Lethal, Differentiating It from Non-Essential NER Genes

Gene deletion experiments demonstrate that the S. pombe rad15 gene is essential for viability—deletion is lethal—indicating that the Rad15 protein has a role in cell proliferation beyond its function in DNA repair [1]. While S. cerevisiae RAD3 is also essential, this essentiality operates within the S. pombe genetic context where rad15 is one of a limited set of essential NER/TFIIH genes, contrasting with non-essential NER genes such as rad13 (RAD2 homolog) and rad16 (RAD1 homolog) which are viable when deleted [1][2].

gene essentiality cell viability gene deletion cell proliferation

Cross-Species Functional Complementation: rad15 (rhp3⁺) and RAD3 Restore Wild-Type Excision Repair and Viability in Reciprocal Assays

The S. pombe rhp3⁺ (rad15) gene and the S. cerevisiae RAD3 gene can functionally substitute for one another in reciprocal cross-species complementation experiments: rhp3⁺ rescues both the excision repair defect and the viability defect of S. cerevisiae rad3 mutants to wild-type levels, and RAD3 reciprocally rescues S. pombe rhp3 mutants [1]. The level of complementation is described as 'remarkable' in that both repair and viability phenotypes are fully restored to wild-type levels, providing a definitive demonstration of functional conservation despite the 35% sequence divergence [1].

functional complementation cross-species rescue excision repair viability restoration

Optimal Procurement and Application Scenarios for Rad15 Protein (CAS 147954-41-4) in DNA Repair and Transcription Research


Dissecting NER vs. UVER Pathway Contributions in S. pombe Using rad15 Mutants

The residual UV lesion repair capacity retained by rad15 mutants, mediated by the S. pombe-specific UVER pathway, makes rad15-deficient strains the definitive genetic background for quantifying the relative contributions of classical NER and the alternative UVER pathway to UV damage removal—an experimental paradigm not achievable in S. cerevisiae, which lacks UVER [1]. Researchers should procure both rad15 single mutants and rad15 uve1 double mutants for clean pathway-separation experiments.

Conditional Degron or Temperature-Sensitive rad15 Alleles for Essential Gene Functional Studies

Because rad15 is an essential gene whose deletion is lethal, functional dissection of its dual roles in transcription initiation and NER requires conditional alleles (e.g., temperature-sensitive or auxin-inducible degron constructs) [1]. Procuring validated conditional rad15 strains or expression plasmids is critical for experiments requiring acute depletion to separate its transcription function from its DNA repair function without confounding secondary effects of chronic loss.

Evolutionary Conservation Studies of TFIIH Helicase Subunit Function Across Fungi and Humans

With 65% identity to RAD3 and 55% identity to human ERCC2/XPD, Rad15 occupies a defined evolutionary node intermediate between budding yeast and mammalian XPD [1]. Procuring purified Rad15 protein or rad15 expression constructs enables comparative biochemical studies—including ATPase/helicase activity assays, TFIIH reconstitution, and protein–protein interaction mapping—that leverage its unique sequence position to identify conserved functional determinants vs. lineage-specific adaptations in the XPD helicase family [2].

UV Sensitivity-Based Screening Platforms for NER Modulators Using rad15 Mutant or Complemented Strains

The clean UV-hypersensitivity phenotype of rad15.P mutants—highly sensitive to UV but only slightly sensitive to ionizing radiation—provides a pathway-specific screening platform for identifying chemical or genetic modulators of NER [1]. Procurement of isogenic rad15 mutant and Rad15-complemented strain pairs enables robust high-throughput UV survival screens with built-in specificity controls that exclude off-pathway hits affecting homologous recombination or other repair processes.

Quote Request

Request a Quote for Rad15 protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.